molecular formula C14H15NO2 B1342643 A-Amino-2-naphthalenebutanoic acid

A-Amino-2-naphthalenebutanoic acid

Cat. No.: B1342643
M. Wt: 229.27 g/mol
InChI Key: DLEUTYGDMYCFQF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name for the base structure of A-amino-2-naphthalenebutanoic acid is 2-amino-4-(naphthalen-2-yl)butanoic acid . This designation follows substitutive nomenclature rules, where the naphthalene group is treated as a substituent on the fourth carbon of the butanoic acid chain. The amino group resides on the second carbon, as indicated by the locant "2-" in the name.

The molecular formula is C₁₄H₁₅NO₂ , with a molecular weight of 229.27 g/mol . The structural formula (Figure 1) features:

  • A butanoic acid backbone (four-carbon chain with a carboxylic acid group).
  • An amino group (-NH₂) at position 2.
  • A naphthalen-2-yl group attached to position 4.

The compound’s stereochemistry is defined by the chiral center at carbon 2. For the L-enantiomer, the configuration is (S), while the D-enantiomer adopts the (R) configuration.

Stereochemical Variations: D- vs L-Enantiomers

The stereochemistry of this compound significantly influences its biochemical interactions. The L-enantiomer ((S)-configuration) is more prevalent in peptide synthesis due to its compatibility with ribosomal translation machinery. For example, the L-form is incorporated into opioid receptor ligands to enhance binding affinity.

In contrast, the D-enantiomer ((R)-configuration) is utilized in niche applications, such as:

  • Chiral catalysts in asymmetric synthesis.
  • Protease-resistant peptides for biomedical studies.

Synthetic methods for these enantiomers often employ Schöllkopf bis-lactam ethers or enzymatic resolution techniques to achieve high enantiomeric excess (>95%). The table below summarizes key stereochemical properties:

Property L-Enantiomer (S) D-Enantiomer (R)
Specific rotation ([α]D²⁵) +23.5° (c = 1, acetic acid) -22.8° (c = 1, acetic acid)
Melting point 240–243°C 235–238°C
Commercial availability Widely available Limited suppliers

The structural distinction between enantiomers lies in the spatial arrangement of the naphthalene group relative to the amino and carboxyl termini, which dictates their intermolecular interactions in supramolecular assemblies.

Properties

IUPAC Name

2-amino-4-naphthalen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-13(14(16)17)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,13H,6,8,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEUTYGDMYCFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Based Amino Acids

3-Amino-2-naphthoic Acid
  • Molecular Formula: C₁₁H₉NO₂
  • Molecular Weight : 187.19 g/mol
  • CAS RN : 5959-52-4
  • Melting Point : 210°C
  • Price : JPY 20,500 (5g, tech. grade)
6-Amino-2-naphthoic Acid
  • Molecular Formula: C₁₁H₉NO₂
  • Molecular Weight : 187.19 g/mol
  • CAS RN : 116668-47-4
  • Melting Point : 222–227°C
  • Price : JPY 25,200 (5g)

Comparison: Both isomers share the same molecular formula and weight as (R)-α-amino-2-naphthalenebutanoic acid but differ in the position of the amino group on the naphthalene ring. The higher melting point of 6-amino-2-naphthoic acid (222–227°C vs. 210°C) suggests greater crystalline stability compared to the 3-isomer. The (R)-α-amino variant, however, includes a butanoic acid chain, increasing its molecular complexity and cost (e.g., ~$775/g vs. \sim$190/g for 5g of 3-amino-2-naphthoic acid) .

Non-Naphthalene Amino Acids

L-2-Aminobutyric Acid
  • Molecular Formula: C₄H₉NO₂
  • Molecular Weight : 119.12 g/mol
  • CAS RN : 1492-24-6
  • Use : Pharmaceutical intermediate (with restrictions on food/water contact) .
2-Amino-2-methylbutanoic Acid
  • Molecular Formula: C₅H₁₁NO₂
  • Molecular Weight : 117.15 g/mol
  • CAS RN : 595-39-1
  • Purity : ≥98% (Hairui Chemical) .

Comparison: These simpler amino acids lack aromatic groups, resulting in lower molecular weights and reduced hydrophobicity. L-2-Aminobutyric acid is structurally analogous but lacks the naphthalene ring, limiting its utility in applications requiring aromatic interactions. 2-Amino-2-methylbutanoic acid’s branched chain further distinguishes it, offering steric effects absent in linear or aromatic analogs .

Sulfonated and Sulfur-Containing Derivatives

2-Amino-1-naphthalenesulfonic Acid (Tobias Acid)
  • Molecular Formula: C₁₀H₉NO₃S
  • Molecular Weight : 223.25 g/mol
  • CAS RN : 81-16-3
  • Application : Intermediate in dye synthesis .

Comparison: Tobias acid incorporates a sulfonic acid group, enhancing water solubility and reactivity compared to carboxylic acid derivatives like (R)-α-amino-2-naphthalenebutanoic acid. This functional group difference makes it more suitable for aqueous-phase reactions but less ideal for hydrophobic environments .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN
(R)-α-Amino-2-naphthalenebutanoic acid - - - -
3-Amino-2-naphthoic acid C₁₁H₉NO₂ 187.19 210 5959-52-4
6-Amino-2-naphthoic acid C₁₁H₉NO₂ 187.19 222–227 116668-47-4
L-2-Aminobutyric acid C₄H₉NO₂ 119.12 - 1492-24-6
Tobias acid C₁₀H₉NO₃S 223.25 - 81-16-3

Table 2: Commercial Availability and Pricing

Compound Supplier Pack Size Price (USD) Source
(R)-α-Amino-2-naphthalenebutanoic acid Multiple 1g 775.29
3-Amino-2-naphthoic acid Kanto Reagents 5g ~190*
6-Amino-2-naphthoic acid Kanto Reagents 5g ~235*
2-Amino-2-methylbutanoic acid Hairui Chemical NLT 98% Inquire

*Converted from JPY to USD (approximate rate: 1 JPY = 0.0093 USD).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for A-Amino-2-naphthalenebutanoic acid, and how can reaction yields be maximized while minimizing byproducts?

  • Methodological Answer : Synthesis typically involves coupling naphthalene derivatives with amino acid precursors. For example, nucleophilic substitution reactions using 2-naphthoic acid derivatives (e.g., naphthalene-2-carbonyl chloride) with protected aminobutanoic acid under anhydrous conditions can yield the target compound. Catalysts like DCC (dicyclohexylcarbodiimide) improve coupling efficiency. Purification via reversed-phase HPLC (using C18 columns with acetonitrile/water gradients) is critical to isolate the product from byproducts like unreacted starting materials or dimerized species .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ peak at m/z corresponding to C₁₄H₁₅NO₂). Fragmentation patterns help identify the naphthalene backbone and amino acid side chain .
  • NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.5–8.5 ppm for naphthalene) and α-amino protons (δ 3.0–3.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~170 ppm) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) validate functional groups .

Q. What are the critical considerations for handling and storing this compound to ensure laboratory safety and compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. Use fume hoods for weighing and synthesis due to potential respiratory irritancy. Safety protocols include PPE (gloves, goggles) and spill containment using inert adsorbents (vermiculite). Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biochemical interactions of this compound with target enzymes or receptors?

  • Methodological Answer :

  • Fluorescence Polarization : Label the compound with FITC (fluorescein isothiocyanate) and measure binding affinity to purified receptors (e.g., GPCRs) via changes in polarization .
  • Enzyme Inhibition Assays : Use Michaelis-Menten kinetics with varying substrate concentrations. For example, test inhibition of aminotransferases by monitoring NADH depletion at 340 nm .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data of this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
  • Standardized Protocols : Control variables like solvent (DMSO vs. saline), pH (7.4 for physiological conditions), and cell lines (HEK293 vs. HeLa) to reduce variability .

Q. What methodologies are suitable for investigating the metabolic pathways and ADME properties of this compound in preclinical models?

  • Methodological Answer :

  • Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound and track metabolites in rodent plasma, urine, and feces via liquid scintillation counting .
  • HPLC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated or conjugated derivatives) in biological matrices using MRM (multiple reaction monitoring) .

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